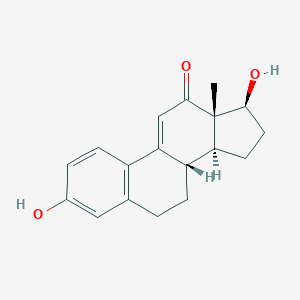
3,17
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,17 is a complex organic compound with a unique structure This compound is part of the steroid family and is known for its significant biological activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,17 involves multiple steps, typically starting from simpler steroid precursors. The process often includes hydroxylation, methylation, and cyclization reactions under controlled conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound is usually carried out through large-scale organic synthesis techniques. These methods often involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3,17 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like chromium trioxide.
Reduction: Reduction reactions can convert ketones back to alcohols using reagents such as sodium borohydride.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Chromium trioxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a model molecule to study steroid synthesis and reactions. It helps in understanding the behavior of complex organic molecules under various conditions.
Biology
In biological research, 3,17 is studied for its role in cellular processes and its potential as a biomarker for certain diseases.
Medicine
Medically, this compound is explored for its potential therapeutic effects. It has shown promise in preliminary studies for treating conditions like inflammation and hormonal imbalances.
Industry
In the industrial sector, this compound is used in the synthesis of other complex steroids and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3,17 involves its interaction with specific molecular targets in the body. It binds to steroid receptors, influencing gene expression and cellular activity. This interaction can modulate various biological pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Estradiol: A naturally occurring steroid hormone with similar structural features.
Testosterone: Another steroid hormone with comparable biological activity.
Cortisol: A steroid hormone involved in stress response.
Uniqueness
What sets 3,17 apart is its specific configuration and the presence of hydroxyl groups at positions 3 and 17. These features contribute to its unique biological activity and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
16143-51-4 |
|---|---|
Molekularformel |
C18H20O3 |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
(8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-one |
InChI |
InChI=1S/C18H20O3/c1-18-15(6-7-16(18)20)13-4-2-10-8-11(19)3-5-12(10)14(13)9-17(18)21/h3,5,8-9,13,15-16,19-20H,2,4,6-7H2,1H3/t13-,15+,16+,18+/m1/s1 |
InChI-Schlüssel |
UFZJCFGLLBQULK-VKZRIFJHSA-N |
SMILES |
CC12C(CCC1O)C3CCC4=C(C3=CC2=O)C=CC(=C4)O |
Isomerische SMILES |
C[C@]12[C@@H](CC[C@@H]1O)[C@@H]3CCC4=C(C3=CC2=O)C=CC(=C4)O |
Kanonische SMILES |
CC12C(CCC1O)C3CCC4=C(C3=CC2=O)C=CC(=C4)O |
Synonyme |
12-oxo-9(11)-dehydroestradiol 12-oxo-E2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















